
1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound with the molecular formula C14H18N2O4 It is a derivative of tetrahydronaphthalene, characterized by the presence of four methyl groups and two nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene typically involves the nitration of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1,1,4,4-Tetramethyl-5,7-diamino-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,4,4-tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the nitro groups, making it less reactive in certain chemical reactions.
5,7-Dimethoxy-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene: Contains methoxy groups instead of nitro groups, leading to different chemical and biological properties.
1,5-Dinitro-deca-hydro-naphthalene: Another nitroaromatic compound with different substitution patterns, affecting its reactivity and applications.
Propiedades
Número CAS |
92293-63-5 |
|---|---|
Fórmula molecular |
C14H18N2O4 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
1,1,4,4-tetramethyl-5,7-dinitro-2,3-dihydronaphthalene |
InChI |
InChI=1S/C14H18N2O4/c1-13(2)5-6-14(3,4)12-10(13)7-9(15(17)18)8-11(12)16(19)20/h7-8H,5-6H2,1-4H3 |
Clave InChI |
RYPVKAIVQBMDRP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


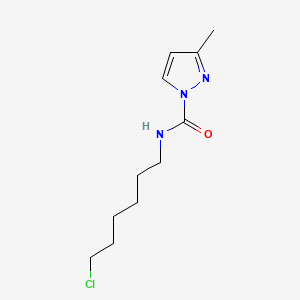
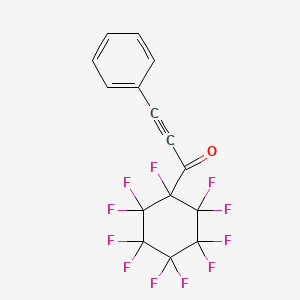
![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
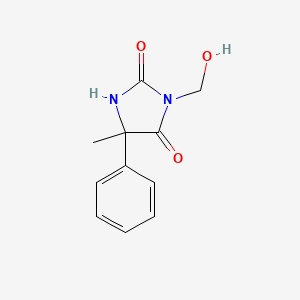

phosphanium](/img/structure/B14343243.png)

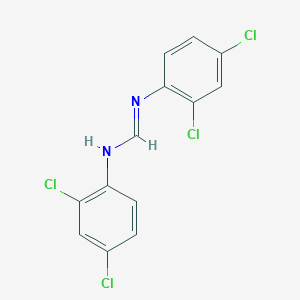
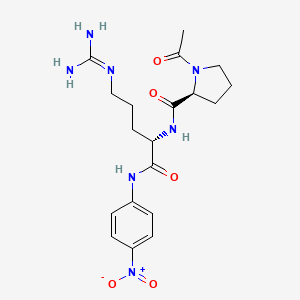
![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)
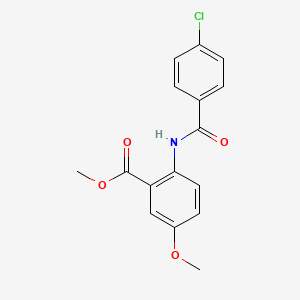

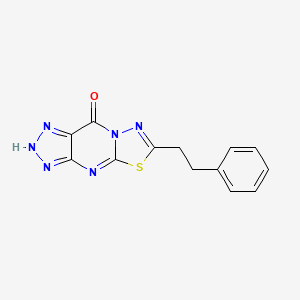
![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
